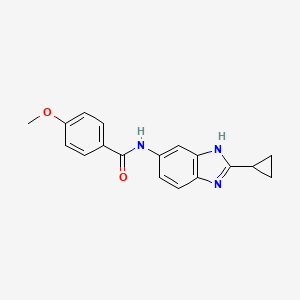
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide is a chemical compound with a complex structure that includes a benzimidazole ring, a cyclopropyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the benzimidazole ring through cyclization reactions, followed by the introduction of the cyclopropyl group and the methoxybenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functionalities.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide include other benzimidazole derivatives with different substituents, such as:
- N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide
- N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-chlorobenzamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Biological Activity
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its structural characteristics, synthesis, and significant biological activities, supported by relevant research findings and data tables.
Structural Characteristics
The compound features a benzimidazole core fused with a cyclopropyl group and a methoxybenzamide substituent. Its molecular formula is C18H17N3O2 with a molecular weight of approximately 307.3 g/mol . The unique structural arrangement is believed to enhance its pharmacological properties, including potency and selectivity, while potentially minimizing off-target effects .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the benzimidazole core through cyclization reactions.
- Introduction of the cyclopropyl group , which may involve specific reagents that facilitate cyclopropanation.
- Amidation with 4-methoxybenzoic acid , leading to the final product through coupling reactions.
These synthetic pathways are crucial for obtaining the compound in sufficient purity for biological testing.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Preliminary studies have shown that it inhibits cancer cell proliferation by interfering with critical cellular signaling pathways involved in tumor growth. For instance, similar benzimidazole derivatives have demonstrated selective activity against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values around 3.1 µM indicate strong antiproliferative effects.
- HCT116 (colon cancer) : Notable inhibition observed at low micromolar concentrations .
Anti-inflammatory Effects
The compound has also been associated with anti-inflammatory properties. The benzimidazole scaffold is known to interact with enzymes and receptors involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound:
Properties
Molecular Formula |
C18H17N3O2 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(2-cyclopropyl-3H-benzimidazol-5-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C18H17N3O2/c1-23-14-7-4-12(5-8-14)18(22)19-13-6-9-15-16(10-13)21-17(20-15)11-2-3-11/h4-11H,2-3H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
SCQKSIMXEONANG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















